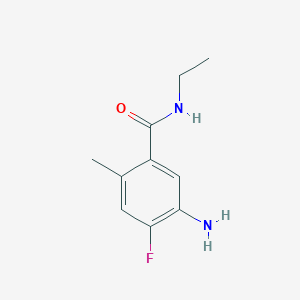

5-Amino-N-ethyl-4-fluoro-2-methylbenzamide

Vue d'ensemble

Description

5-Amino-N-ethyl-4-fluoro-2-methylbenzamide is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide consists of a benzamide core with various substituents. The benzamide core consists of a benzene ring attached to an amide group. The benzene ring is substituted at various positions with an amino group, a fluoro group, and a methyl group .Chemical Reactions Analysis

Specific chemical reactions involving 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide are not available in the current literature .Applications De Recherche Scientifique

- Summary: Functional fluorophores are used in sensing and cellular imaging. They help elucidate molecular interactions with biomolecules .

- Methods: The application involves the use of sophisticated instruments, including super-resolution microscopy, for cellular imaging using traditional fluorophores .

- Results: The utilization of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity .

- Summary: Functionalized silica nanoparticles (SiO2 NPs) have attracted attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .

- Methods: The fabrication of functionalized silica nanoparticles involves surface modification steps to enhance various properties of the silica surface .

- Results: These nanoparticles have been used in advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Bio-imaging with Functional Fluorophores

Applications of Silica-based Nanoparticles

- Summary: Fluorescent amino acids and peptides are widely used to detect functional groups and ions due to their excellent biological activity . They undergo π–π transition under excitation with light of a particular wavelength, releasing a large number of photons, which produce fluorescence .

- Methods: The application involves the use of natural fluorescent amino acids such as tryptophan (Trp), tyrosine (Tyr) and phenylalanine (Phe) to enhance the fluorescence properties of other molecules .

- Results: Peptide-based fluorescence technology has expanded the research in the field of biochemistry. It is used in sensing drug release, metal ions and biomolecules .

- Summary: Amino functionalized magnetite nanoparticles and ionic liquid based electrochemical sensors are used for the detection of drugs like acetaminophen .

- Methods: The fabrication of the sensor involves the use of multi-walled carbon nanotubes (MWCNTs), amino group functionalized magnetite nanoparticles (NH2-Fe3O4 NPs) and 1-ethyl-3-methylimidazolium tetrafluoroborate ionic liquid (IL) .

- Results: The fabricated sensor enhanced the peak currents over 50 times greater than the pure glassy carbon electrode in cyclic voltammetry (CV). It showed good concurrence with previously reported methods and was effectively employed for the quantification of acetaminophen (AMP) in various pharmaceutical samples .

Amino Acid and Peptide-Based Fluorescence

Electrochemical Sensor for Drug Detection

- Summary: Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture .

- Methods: Besides the most widely used in situ synthesis method, post-modification and physical impregnation methods are developed to prepare amine-functionalized MOFs with extremely high CO2 sorption capacity at low pressures .

- Results: On the basis of the similar mechanism, amine-functionalized MOF-based membranes, including pure amine-functionalized MOF membranes and mixed matrix membranes, exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

- Summary: Additive manufacturing (AM) is capable of developing objects in lesser time and complications in comparison with conventional techniques .

- Methods: AM techniques are an important genre of global advancement of key manufacturing technologies .

- Results: Today, applications of AM can be seen/ visualised in almost every field of day to day life .

Amine-functionalized Metal–Organic Frameworks

Additive Manufacturing

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-amino-N-ethyl-4-fluoro-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCNGSRKSXRAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1C)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

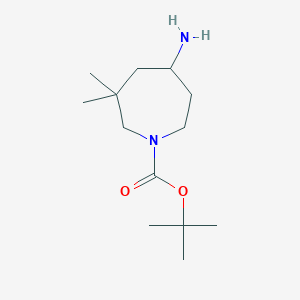

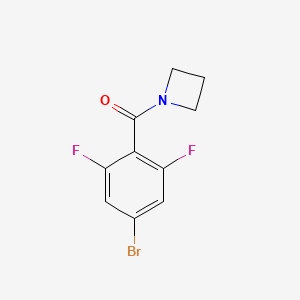

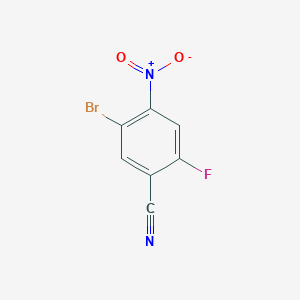

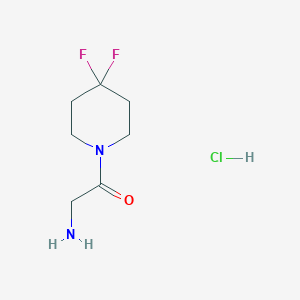

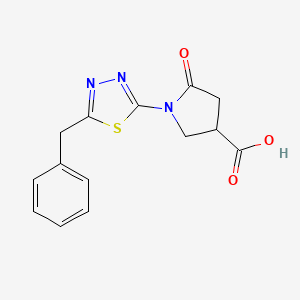

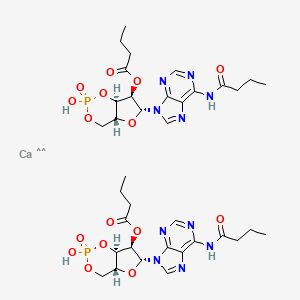

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine](/img/structure/B1383840.png)

![1-(4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1383849.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)

![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)